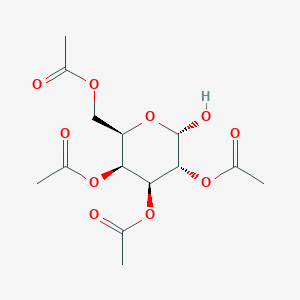

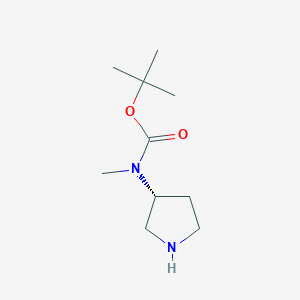

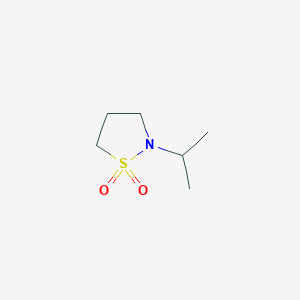

2-Isopropylisothiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

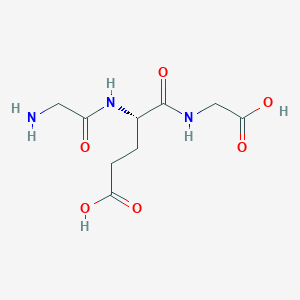

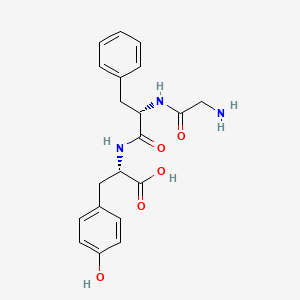

One significant application of derivatives related to "2-Isopropylisothiazolidine 1,1-dioxide" is in the design and synthesis of enzyme inhibitors. Chekanov et al. (2014) developed a new class of human protein kinase CK2 inhibitors by synthesizing 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives. Their work resulted in the identification of a potent inhibitor with substantial inhibitory activity, marking an advancement in kinase inhibitor design Chekanov et al., 2014.

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) reported the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. They synthesized substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of isothiazolidine dioxides in organic synthesis. This chemistry has applications in developing histamine H3 receptor antagonists, highlighting its relevance in medicinal chemistry Greig et al., 2001.

Flavouring Compounds

The synthesis and olfactory analysis of various oxidation products of thiazolidines, including 2- and 3-thiazolines and thiazolidine-1,1-dioxides, were explored by Fernandez et al. (2002). Their research found these compounds to possess interesting flavour notes with applications in foodstuffs, demonstrating the chemical's utility in flavor and fragrance chemistry Fernandez et al., 2002.

Asymmetric Synthesis

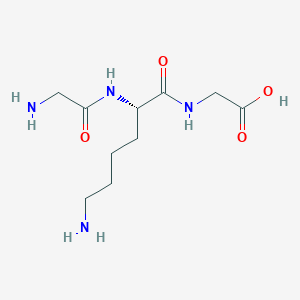

Fécourt et al. (2010) utilized chiral cyclosulfamide derived from 2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a chiral auxiliary for the stereocontrolled synthesis of chiral building blocks. Their work demonstrates the potential of isothiazolidine dioxides in asymmetric synthesis, contributing to the development of stereoselective synthetic methodologies Fécourt et al., 2010.

Medicinal Chemistry Applications

Isoxazolidine, a scaffold related to the 2-Isopropylisothiazolidine 1,1-dioxide structure, has been highlighted for its significance in organic and medicinal chemistry. Berthet et al. (2016) reviewed the synthesis of isoxazolidines and their application in the preparation of bioactive compounds, showcasing the scaffold's versatility and potential in drug discovery Berthet et al., 2016.

Direcciones Futuras

While specific future directions for 2-Isopropylisothiazolidine 1,1-dioxide are not available, research on similar compounds, such as 1,2,5-thiadiazole 1,1-dioxides, suggests potential uses in the construction of functional molecular materials . These compounds have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .

Propiedades

IUPAC Name |

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRXCPBNKJSGGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444276 |

Source

|

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylisothiazolidine 1,1-dioxide | |

CAS RN |

279669-65-7 |

Source

|

| Record name | N-Isopropyl-1,3-propanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.